2-Styrenesulfonic acid

Description

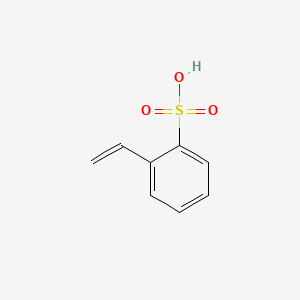

2-Styrenesulfonic acid (C₈H₈O₃S, molecular weight: 184.209 g/mol) is an aromatic sulfonic acid characterized by a vinyl group attached to a benzene ring bearing a sulfonic acid (-SO₃H) functional group at the para position. Its IUPAC name is 2-ethenylbenzenesulfonic acid, with CAS numbers 5454-33-1 and 90111-29-8, and EINECS 248-104-7 . The compound is widely utilized in the synthesis of ion-exchange resins, polymer electrolytes, and as a monomer for sulfonated polymers due to its strong acidity and hydrophilicity. Its copolymer with divinylbenzene (e.g., Amberlite® IR120) is a key component in water treatment and catalysis .

Properties

CAS No. |

90111-29-8 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-ethenylbenzenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11) |

InChI Key |

VMSBGXAJJLPWKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Polymerization Reactions

2-Styrenesulfonic acid undergoes free-radical polymerization, typically in aqueous media, to form polystyrene sulfonic acid (PSSA). Industrial processes (as described in US3123589A ) involve:

-

Initiator : Partially oxygenated sodium styrenesulfonate acts as a self-initiator under nitrogen.

-

Conditions : Deionized water, 30°C, pH maintained via controlled oxygen exposure.

-

Conversion : Achieves 87% monomer-to-polymer conversion within 1,000 minutes (Table 1).

Table 1: Polymerization Conditions and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | 30°C | |

| Monomer Concentration | 3.76% (w/v) in water | |

| Reaction Time | 1,000 minutes | |

| Conversion Rate | 87% | |

| Molecular Weight | ~8,000 g/mol (sodium salt form) |

Acid-Catalyzed Reactions

PSSA resins derived from 2-SSA exhibit enhanced acid strength (up to 2.4 mmol H⁺/g) due to hydrogen bonding between sulfonic groups in confined nanospaces (Nature, 2014 ). These resins catalyze:

-

Esterification : Sulfonic acid groups facilitate ester formation with alcohols.

-

Hydrolysis : Accelerates cleavage of esters and ethers under mild conditions.

Key Finding : Morphology transitions (aggregated ↔ swelling states) reversibly modulate acid strength, optimizing catalytic activity .

Esterification and Halogenation

The sulfonic acid group reacts with alcohols or halogenating agents:

Hydrolysis and Neutralization

-

Hydrolysis : Arylsulfonic acids hydrolyze to arenes under acidic, high-temperature conditions:

Requires >200°C for benzenesulfonic acid . -

Neutralization : Reacts with NaOH to form sodium styrenesulfonate (), a water-soluble salt .

Nucleophilic Displacement

The sulfonate group acts as a leaving group under strong basic conditions:

This reaction proceeds via an mechanism, even without electron-withdrawing substituents .

Addition Reactions

The vinyl group undergoes electrophilic addition:

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonic Acids

Molecular and Structural Properties

The following table summarizes key molecular parameters of 2-styrenesulfonic acid and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₈O₃S | 184.209 | Styrenic vinyl, -SO₃H | 90111-29-8 |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | Naphthalene core, -SO₃H | 120-18-3 |

| 2-Dodecylbenzenesulfonic acid | C₁₈H₃₀O₃S | 326.50 | Long alkyl chain, -SO₃H | 27176-87-0 |

| 2-Aminoethanesulfonic acid | C₂H₇NO₃S | 125.15 | Amino group, -SO₃H | 107-35-7 |

| Benzidine-2,2'-disulfonic acid | C₁₂H₁₂N₂O₆S₂ | 352.37 | Two -SO₃H groups, biphenyl | 117-61-3 |

Key Observations :

- Aromatic vs. Aliphatic Systems : this compound and naphthalene-2-sulfonic acid share aromatic sulfonic acid groups but differ in ring size. The naphthalene derivative’s extended aromatic system enhances thermal stability and π-π interactions, making it suitable for dye synthesis .

- Substituent Effects : The long dodecyl chain in 2-dodecylbenzenesulfonic acid increases lipophilicity, enabling its use in detergents and emulsifiers, whereas this compound’s vinyl group facilitates polymerization .

- Functional Group Diversity: 2-Aminoethanesulfonic acid (taurine) lacks aromaticity but features an amino group, enabling biological roles in pH regulation .

Physicochemical and Application Comparison

Solubility and Acidity

- This compound is highly water-soluble due to its polar -SO₃H group and aromatic hydrophilicity. Its pKa is approximately −1.5, comparable to other strong sulfonic acids like naphthalene-2-sulfonic acid (pKa ~ −0.6) .

- In contrast, 2-dodecylbenzenesulfonic acid exhibits surfactant-like behavior, forming micelles in aqueous solutions, which is critical for its role in detergents .

Research Findings and Trends

- Polymer Chemistry: this compound’s vinyl group enables radical polymerization, producing sulfonated polystyrene used in membranes for battery technologies. Recent studies highlight its role in improving ionic conductivity in solid-state electrolytes .

- Medical Complications : Crystalline forms of sulfonic acid resins (e.g., polystyrene sulfonate) can induce gastrointestinal NETosis, necessitating formulation improvements .

Q & A

Q. How can this compound be integrated into block copolymer architectures for proton-exchange membranes, and what metrics assess performance?

- Answer : Incorporate this compound via controlled radical polymerization (e.g., RAFT or ATRP) to create sulfonated polystyrene blocks. Evaluate proton conductivity using electrochemical impedance spectroscopy (EIS) under hydrated conditions. Correlate with morphology data from small-angle X-ray scattering (SAXS) to optimize microphase separation. Benchmark against Nafion® membranes for ion-exchange capacity (IEC) and thermal stability (TGA analysis) .

Q. What mechanistic insights explain the role of this compound in acid-catalyzed reactions, and how can competing pathways be controlled?

- Answer : The sulfonic acid group acts as a Brønsted acid, facilitating proton transfer in esterification or hydrolysis. Use kinetic isotope effects (KIEs) and in-situ FTIR to track intermediate formation. To suppress side reactions (e.g., sulfonic group decomposition), employ low temperatures (<50°C) and inert atmospheres. Computational modeling (e.g., transition state theory via Gaussian) can predict regioselectivity .

Q. How do steric and electronic effects of substituents on the styrenic backbone influence the reactivity of this compound derivatives?

- Answer : Electron-withdrawing groups (e.g., -NO₂) enhance sulfonic acid strength but reduce solubility. Steric hindrance from ortho-substituents slows reaction kinetics, as shown by Hammett plots. Synthesize derivatives via electrophilic substitution and characterize using cyclic voltammetry to assess electronic effects on redox behavior .

Q. What protocols validate the stability of this compound under high-temperature or oxidative conditions?

- Answer : Conduct accelerated aging studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). For oxidative stability, expose samples to H₂O₂ or Fenton’s reagent and quantify sulfonic group retention via ion chromatography. Compare with FTIR data to detect oxidation byproducts (e.g., sulfones) .

Methodological & Analytical Questions

Q. What statistical approaches are recommended for analyzing inconsistent catalytic activity data in studies using this compound?

- Answer : Apply multivariate regression to identify confounding variables (e.g., moisture content, catalyst loading). Use ANOVA to compare batch-to-batch variability. For time-dependent activity loss, employ Weibull distribution models. Validate with control experiments replicating literature conditions .

Q. How can researchers design a robust literature review framework to address gaps in this compound applications?

- Answer : Systematically categorize existing studies by application (e.g., catalysis, polymers) and methodology using tools like PRISMA. Prioritize peer-reviewed journals indexed in Scopus/Web of Science. Identify gaps via keyword co-occurrence analysis in VOSviewer, focusing on understudied areas like biodegradability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.